molecular formula C21H17N3O2S B14138043 Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate CAS No. 137576-93-3

Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B14138043
CAS No.: 137576-93-3
M. Wt: 375.4 g/mol
InChI Key: IPFMOSSSVHTBLY-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a pyrazole ring and a thiazole ring, both of which are fused with phenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

The synthesis of Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate is then cyclized in the presence of ethyl bromoacetate to yield the final product . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid.

Chemical Reactions Analysis

Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Due to its biological activities, this compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes and proteins that are crucial for cell proliferation and survival. For example, it can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to cell death.

Comparison with Similar Compounds

Ethyl 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

137576-93-3

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 2-(1,3-diphenylpyrazol-4-yl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H17N3O2S/c1-2-26-21(25)18-14-27-20(22-18)17-13-24(16-11-7-4-8-12-16)23-19(17)15-9-5-3-6-10-15/h3-14H,2H2,1H3

InChI Key

IPFMOSSSVHTBLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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